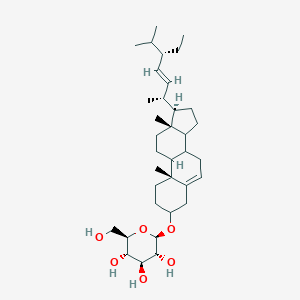

Stigmasterol glucoside

Descripción general

Descripción

El glucósido de estigmasterol es un glucósido de esterol que se encuentra de forma natural en diversas especies vegetales. Es un derivado del estigmasterol, un fitoesterol, y es conocido por sus significativas actividades biológicas, incluyendo propiedades antioxidantes y antiinflamatorias . El compuesto tiene la fórmula molecular C35H58O6 y un peso molecular de 574.83 g/mol .

Mecanismo De Acción

Los efectos biológicos del glucósido de estigmasterol se deben principalmente a su capacidad para inhibir enzimas como la 5α-reductasa . Esta inhibición reduce la conversión de testosterona en dihidrotestosterona, que está implicada en afecciones como la hiperplasia prostática benigna. El compuesto también interactúa con los componentes de la membrana celular, mejorando la estabilidad y la función de la membrana.

Análisis Bioquímico

Biochemical Properties

Stigmasterol glucoside interacts with the enzyme 5α-reductase, acting as an inhibitor . This interaction is significant as 5α-reductase plays a crucial role in the conversion of testosterone into dihydrotestosterone, a more potent androgen .

Cellular Effects

This compound has been found to have significant effects on various types of cells. For instance, it has been shown to prevent the increase in both free cholesterol and reactive oxygen species (ROS) levels induced by glucolipotoxicity in INS-1 cells, a rat insulinoma cell line . This suggests that this compound can influence cell function by modulating cholesterol levels and oxidative stress.

Molecular Mechanism

This compound exerts its effects at the molecular level through its interaction with 5α-reductase. By inhibiting this enzyme, this compound can potentially influence the levels of dihydrotestosterone, thereby affecting processes regulated by this hormone .

Temporal Effects in Laboratory Settings

While specific studies on the temporal effects of this compound in laboratory settings are limited, research has shown that this compound can prevent the increase in both free cholesterol and ROS levels induced by glucolipotoxicity in INS-1 cells . This suggests that this compound may have long-term effects on cellular function.

Metabolic Pathways

This compound is involved in the steroid metabolism pathway through its interaction with 5α-reductase . By inhibiting this enzyme, this compound can potentially influence the conversion of testosterone into dihydrotestosterone.

Métodos De Preparación

Rutas sintéticas y condiciones de reacción

El glucósido de estigmasterol se puede sintetizar mediante la glicosilación del estigmasterol. Este proceso normalmente implica la reacción del estigmasterol con un donante de glicósido adecuado en presencia de un catalizador ácido. Los donantes de glicósido comunes incluyen derivados de glucosa como la acetobromoglucosa. La reacción se suele llevar a cabo en un disolvente orgánico como el diclorometano a bajas temperaturas para garantizar un alto rendimiento y selectividad.

Métodos de producción industrial

La producción industrial del glucósido de estigmasterol suele implicar la extracción de fuentes vegetales. Las plantas como la Phyllanthus urinaria son conocidas por contener altos niveles de este compuesto . El proceso de extracción incluye la maceración del material vegetal en disolventes como el etanol, seguida de la purificación mediante técnicas cromatográficas para aislar el compuesto puro.

Análisis De Reacciones Químicas

Tipos de reacciones

El glucósido de estigmasterol experimenta varias reacciones químicas, incluyendo:

Oxidación: Esta reacción puede convertir los grupos hidroxilo en grupos carbonilo, utilizando a menudo reactivos como el trióxido de cromo o el permanganato de potasio.

Reducción: Las reacciones de reducción se pueden utilizar para convertir los dobles enlaces en la estructura del esterol en enlaces simples, típicamente utilizando hidrógeno gaseoso en presencia de un catalizador de paladio.

Sustitución: El grupo hidroxilo en la porción glucósido se puede sustituir por otros grupos funcionales utilizando reactivos como el cloruro de tosilo.

Reactivos y condiciones comunes

Oxidación: Trióxido de cromo en ácido acético.

Reducción: Hidrógeno gaseoso con paladio sobre carbono.

Sustitución: Cloruro de tosilo en piridina.

Productos principales

Oxidación: Formación de cetonas o aldehídos.

Reducción: Formación de derivados de esterol saturados.

Sustitución: Formación de glucósidos tosilados.

Aplicaciones Científicas De Investigación

El glucósido de estigmasterol tiene una amplia gama de aplicaciones en la investigación científica:

Química: Se utiliza como precursor en la síntesis de otros compuestos bioactivos.

Biología: Se estudia por su papel en la estructura y función de las membranas celulares.

Medicina: Se investiga por su potencial para tratar enfermedades inflamatorias y como antioxidante.

Industria: Se utiliza en la formulación de cosméticos y nutracéuticos debido a sus propiedades beneficiosas.

Comparación Con Compuestos Similares

El glucósido de estigmasterol es único en comparación con otros glucósidos de esterol debido a su estructura específica y actividades biológicas. Compuestos similares incluyen:

Glucósido de sitosterol: Otro glucósido de fitoesterol con propiedades antioxidantes similares.

Glucósido de campesterol: Conocido por sus efectos reductores del colesterol.

Glucósido de brasicasterol: Se encuentra en diversas verduras y tiene beneficios para la salud similares.

El glucósido de estigmasterol destaca por su potente inhibición de la 5α-reductasa y sus significativas propiedades antiinflamatorias .

Si tienes alguna otra pregunta o necesitas más detalles, ¡no dudes en preguntar!

Propiedades

IUPAC Name |

(2R,3R,4S,5S,6R)-2-[[(3S,8S,9S,10R,13R,14S,17R)-17-[(E,2R,5S)-5-ethyl-6-methylhept-3-en-2-yl]-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl]oxy]-6-(hydroxymethyl)oxane-3,4,5-triol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C35H58O6/c1-7-22(20(2)3)9-8-21(4)26-12-13-27-25-11-10-23-18-24(14-16-34(23,5)28(25)15-17-35(26,27)6)40-33-32(39)31(38)30(37)29(19-36)41-33/h8-10,20-22,24-33,36-39H,7,11-19H2,1-6H3/b9-8+/t21-,22-,24+,25+,26-,27+,28+,29-,30-,31+,32-,33-,34+,35-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VWDLOXMZIGUBKM-AUGXRQBFSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C=CC(C)C1CCC2C1(CCC3C2CC=C4C3(CCC(C4)OC5C(C(C(C(O5)CO)O)O)O)C)C)C(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@H](/C=C/[C@@H](C)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC=C4[C@@]3(CC[C@@H](C4)O[C@H]5[C@@H]([C@H]([C@@H]([C@H](O5)CO)O)O)O)C)C)C(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C35H58O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601289039 | |

| Record name | Stigmasterol 3-O-β-D-glucopyranoside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601289039 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

574.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Stigmasteryl glucoside | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0034419 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

19716-26-8 | |

| Record name | Stigmasterol 3-O-β-D-glucopyranoside | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=19716-26-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Stigmasterol 3-O-β-D-glucopyranoside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601289039 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Stigmasteryl glucoside | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0034419 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

299 °C | |

| Record name | Stigmasteryl glucoside | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0034419 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

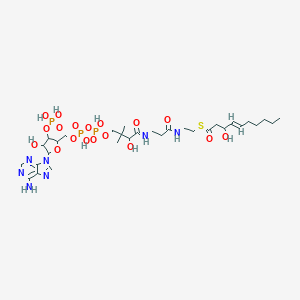

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(1R,2S,5S,6R,7S,10R,11R,14S,16S)-5-[(1R)-1-[(2R,5S)-5-[2-(dimethylamino)pentyl]oxolan-2-yl]ethyl]-2,6,11-trimethyl-14-propyl-4,13,19,20-tetraoxatricyclo[14.2.1.17,10]icosane-3,12-dione](/img/structure/B218239.png)

![Methyl 2-[6-[bis(2-methoxy-2-oxoethyl)amino]-5-[2-[2-[bis(2-methoxy-2-oxoethyl)amino]-5-methylphenoxy]ethoxy]-1-benzofuran-2-yl]-1,3-oxazole-5-carboxylate](/img/structure/B218252.png)